2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is an organic compound with a complex structure that includes both benzoyl and carbonothioyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid typically involves the reaction of 3-methylbenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with carbon disulfide and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The benzoyl and carbonothioyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 3,5-dichloro-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
Uniqueness
2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-5-4-6-11(9-10)14(19)18-16(22)17-13-8-3-2-7-12(13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARZQJRSWJQIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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